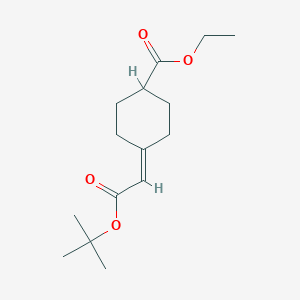

Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate

Description

Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate is a cyclohexanecarboxylate derivative featuring a tert-butoxy-oxoethylidene substituent at the 4-position. This compound belongs to a broader class of trisubstituted aryl cyclohexanecarboxylates (TACCs), which are recognized for their structural versatility and applications in antibiotic development .

Properties

IUPAC Name |

ethyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-5-18-14(17)12-8-6-11(7-9-12)10-13(16)19-15(2,3)4/h10,12H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGOUKLXBXEYSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=CC(=O)OC(C)(C)C)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the necessary functional groups.

Formation of the Intermediate: Cyclohexanone is reacted with ethyl bromoacetate in the presence of a base such as sodium hydride to form an intermediate compound.

Introduction of the tert-Butoxy Group: The intermediate is then treated with tert-butyl hydroperoxide and a catalyst like titanium(IV) isopropoxide to introduce the tert-butoxy group.

Final Product Formation: The resulting compound is then subjected to esterification to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Reaction Mechanisms and Pathways

The compound’s reactivity is governed by three key functional groups:

-

Cyclohexane ring : Facilitates Diels-Alder reactions.

-

Ethyl ester group : Susceptible to hydrolysis, reduction, or nucleophilic substitution.

-

tert-Butoxy oxoethylidene group : Participates in oxidation and isomerization.

Diels-Alder Reaction

The conjugated diene system in the cyclohexane ring reacts with dienophiles (e.g., maleic anhydride, acetylene derivatives) to form bicyclic intermediates. For example:

This reaction is thermally driven and typically conducted in nonpolar aprotic solvents (e.g., toluene) .

Isomerization

The cis,trans and trans,trans isomers of muconic acid derivatives are interconverted using UV light or catalysts (e.g., iodine, titanium isopropoxide) .

Dehydrogenation

Cyclohexene intermediates undergo dehydrogenation with catalysts (e.g., Pd/C, CuCl₂) and oxidants to yield benzene-1,4-dicarboxylates :

Esterification and Hydrolysis

-

Esterification : Reacts with alkanols in acidic conditions to form dialkyl muconates.

-

Hydrolysis : Base-mediated hydrolysis converts esters to carboxylic acids.

Key Reaction Conditions and Parameters

| Reaction Type | Temperature Range | Catalyst/Solvent | Major Products |

|---|---|---|---|

| Diels-Alder | 130–170°C | None (thermal) | Cyclohexene-1,4-dicarboxylates |

| Isomerization | 25–80°C | I₂, UV light | trans,trans-Muconate esters |

| Dehydrogenation | 200–250°C | Pd/C, CuCl₂, O₂ | Benzene-1,4-dicarboxylates |

| Esterification | 60–100°C | H₂SO₄, HCl | Dialkyl muconates |

| Hydrolysis | 25–80°C | NaOH, H₂O | Carboxylic acids |

Experimental Observations

-

Solvent Effects : Nonpolar solvents (toluene, xylene) improve Diels-Alder reaction yields (>85%) compared to polar solvents .

-

Temperature Impact : Dehydrogenation efficiency increases from 40% to 92% when temperature rises from 200°C to 250°C .

-

Catalyst Efficiency : Pd/C achieves 95% conversion in dehydrogenation vs. 70% with CuCl₂ under identical conditions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:

Research indicates that compounds similar to Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate may exhibit anticancer properties. Preliminary studies suggest that it could interact with specific biological targets involved in cancer progression, although further investigations are needed to confirm these effects.

2. Antimicrobial Properties:

The compound's structural features may confer antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Studies focusing on its interaction with microbial cell membranes could provide insights into its efficacy against resistant strains.

3. Enzyme Inhibition:

this compound may act as an inhibitor for certain enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern. Research into its binding affinity and inhibition kinetics is ongoing.

Organic Synthesis Applications

1. Building Block for Synthesis:

This compound serves as a versatile building block in organic synthesis, allowing chemists to create complex molecules through various reactions such as:

- Condensation Reactions: It can participate in condensation reactions to form larger molecular structures.

- Functional Group Transformations: The presence of the oxo group allows for further functionalization, enabling the synthesis of derivatives with tailored properties.

2. Reaction Pathways:

this compound can undergo several reaction pathways, including:

- Nucleophilic Substitution: The ethyl ester can be substituted by nucleophiles, leading to the formation of new compounds.

- Cyclization Reactions: Its structure facilitates cyclization, resulting in the formation of cyclic compounds that are often biologically active.

Industrial Applications

1. Agrochemicals:

Given its potential biological activity, this compound could be explored for use in agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with biological systems suggests it might affect pest populations effectively.

2. Material Science:

The unique chemical properties of this compound may also find applications in material science, particularly in developing polymers or coatings that require specific functional characteristics.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate involves its interaction with various molecular targets. For instance, in oxidation reactions, the tert-butoxy group can be a site for oxidative cleavage, leading to the formation of reactive intermediates. In ester hydrolysis, the ester group is targeted by nucleophiles, resulting in the formation of carboxylic acids and alcohols.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Cyclohexanecarboxylate Derivatives

Key Observations :

- The target compound distinguishes itself with a tert-butoxy-oxoethylidene group, which is bulkier and more electron-withdrawing than the aryl or halogenated substituents in TACC derivatives.

- TACC 21–24 and TACC 50 incorporate halogenated aryl and dichloroethenyl groups, enhancing their antibacterial activity through hydrophobic interactions with bacterial membranes .

- Ethyl 4-oxocyclohexanecarboxylate lacks complex substituents, resulting in simpler reactivity and lower molecular weight .

Physical and Spectroscopic Properties

Table 2: NMR and MS Data Comparison

Analysis :

- The tert-butoxy group in the target compound would likely produce a distinct ¹³C NMR peak near ~75–80 ppm (C-O of tert-butoxy) , absent in TACC derivatives.

- TACC 22 and TACC 21 exhibit downfield shifts for halogenated carbons (e.g., 150.9 ppm for C-Br in TACC 21), reflecting substituent electronegativity .

Yield Comparison :

- TACC derivatives typically achieve 85–97% yields after purification , whereas the target compound’s synthesis may require optimized conditions due to steric hindrance from the tert-butoxy group.

Biological Activity

Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate is an organic compound with the molecular formula C₁₅H₂₄O₄ and a molecular weight of approximately 268.35 g/mol. This compound features a cyclohexane ring that is substituted with an ethyl ester and a tert-butoxy group, which contributes to its unique chemical properties and biological activities. The compound's structure allows for various reactivity patterns, making it a subject of interest in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Oxidation Reactions : The tert-butoxy group can undergo oxidative cleavage, generating reactive intermediates that may interact with biological macromolecules.

- Ester Hydrolysis : The ester functionality can be hydrolyzed by nucleophiles, leading to the formation of carboxylic acids and alcohols, which can have significant biological implications.

Potential Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain to be elucidated.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Starting Material : Cyclohexanone is reacted with ethyl bromoacetate in the presence of a base (e.g., sodium hydride).

- Formation of Intermediate : This reaction yields an intermediate compound.

- tert-Butoxy Group Introduction : The intermediate undergoes treatment with tert-butyl hydroperoxide and a catalyst to introduce the tert-butoxy group.

- Final Esterification : The resulting compound is esterified to yield the final product.

Chemical Reactions

The compound can participate in various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized at the tert-butoxy group to form oxidized derivatives. |

| Reduction | Can be reduced to form alcohol derivatives using lithium aluminum hydride. |

| Substitution | Nucleophilic substitution reactions can occur at the ester group. |

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate, and how can reaction conditions be optimized?

The compound is synthesized via Michael addition of ethyl acetoacetate to chalcone derivatives under alkaline conditions. A typical protocol involves refluxing chalcone precursors with ethyl acetoacetate in ethanol using 10% NaOH as a catalyst for 8 hours . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., THF) may enhance reaction rates compared to ethanol.

- Base strength : Testing alternatives like KOtBu or LDA () for improved stereocontrol.

- Temperature modulation : Lower temperatures (e.g., 0°C) in LDA-mediated reactions reduce side products .

- Progress monitoring : Use TLC (silica gel, hexane/EtOAc) or HPLC to track intermediate formation.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy :

- 1H NMR: Olefinic protons (δ 5.5–6.5 ppm) and tert-butoxy methyl groups (δ 1.2–1.4 ppm).

- 13C NMR: Ester carbonyl (δ ~165–170 ppm) and α,β-unsaturated ketone (δ ~190–200 ppm) .

- IR Spectroscopy : Ester C=O (1720 cm⁻¹) and conjugated ketone (1680 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of tert-butoxy group).

- X-ray Crystallography : Resolve conformational details and substituent effects (see Table 1) .

Q. How is the purity of this compound assessed, and what challenges arise during purification?

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to detect impurities.

- Recrystallization : Use ethanol/water or hexane/EtOAc mixtures; tert-butoxy groups may hinder crystallization due to steric bulk.

- Challenges : Co-elution of diastereomers or regioisomers requires chiral columns or preparative TLC .

Advanced Research Questions

Q. How do substituents like tert-butoxy influence the compound’s conformational dynamics and crystallographic packing?

- Conformational Analysis : The tert-butoxy group stabilizes envelope or half-chair cyclohexene conformations (Table 1). Steric bulk increases puckering parameters (Q = 0.477 Å) and dihedral angles between aromatic rings (up to 89.9°) .

- Intermolecular Interactions : Weak C–H···O bonds (2.5–3.0 Å) dominate crystal packing, with tert-butoxy groups contributing to van der Waals interactions.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict stabilization energies for observed conformers .

Q. What strategies resolve crystallographic disorder in cyclohexenone derivatives during refinement?

- Multi-Component Refinement : In SHELXL, assign partial occupancies (e.g., 0.684:0.316) to disordered atoms and refine anisotropic displacement parameters .

- Constraints : Restrain bond lengths/angles for disordered regions (e.g., cyclohexene ring) to prevent overfitting.

- Validation Tools : Use R-factor convergence (<5%) and difference density maps to assess model accuracy .

Q. How can the compound’s bioactivity be mechanistically evaluated in neurodegenerative disease models?

- In Vitro Assays :

- NF-κB Inhibition : Luciferase reporter assays in microglial cells (e.g., BV-2) exposed to LPS.

- Cytokine Profiling : ELISA for TNF-α/IL-6 reduction.

- Molecular Docking : AutoDock Vina predicts binding to NF-κB’s p50/p65 subunits.

- SAR Studies : Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) for potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.